molecular formula C16H19N B12939243 N-(3,4-Dimethylphenyl)-2,6-dimethylaniline

N-(3,4-Dimethylphenyl)-2,6-dimethylaniline

Cat. No.: B12939243
M. Wt: 225.33 g/mol
InChI Key: MBNLTNSXYQBPDO-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-2,6-dimethylaniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two methyl groups attached to the phenyl ring and an aniline group. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)-2,6-dimethylaniline typically involves the reaction of 3,4-dimethylaniline with 2,6-dimethylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like sodium hydroxide (NaOH). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-2,6-dimethylaniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

N-(3,4-Dimethylphenyl)-2,6-dimethylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(3,4-Dimethylphenyl)-2,6-dimethylaniline exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This can lead to changes in cellular processes and biochemical pathways, ultimately affecting the overall biological activity of the compound.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylphenylamine: Similar structure but lacks the additional methyl groups on the aniline ring.

    2,6-Dimethylaniline: Similar structure but lacks the methyl groups on the phenyl ring.

    3,4-Dimethylmethcathinone: A designer drug with a similar phenyl ring substitution pattern.

Uniqueness

N-(3,4-Dimethylphenyl)-2,6-dimethylaniline is unique due to the specific arrangement of methyl groups on both the phenyl and aniline rings. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2,6-dimethylaniline

InChI

InChI=1S/C16H19N/c1-11-8-9-15(10-14(11)4)17-16-12(2)6-5-7-13(16)3/h5-10,17H,1-4H3

InChI Key

MBNLTNSXYQBPDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=CC(=C(C=C2)C)C

Origin of Product

United States

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